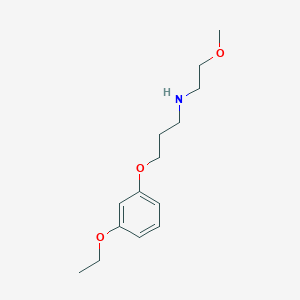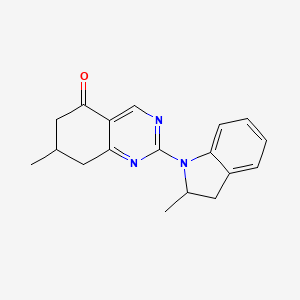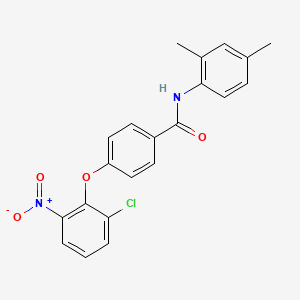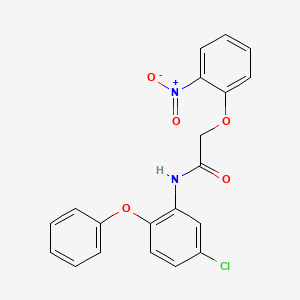
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, also known as EPM, is a chemical compound that belongs to the family of beta-adrenergic agonists. It is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine acts by binding to beta-adrenergic receptors in the body, which are responsible for regulating various physiological processes. It specifically binds to the beta-2 adrenergic receptor, which is primarily found in the lungs and regulates bronchodilation. By binding to these receptors, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine activates a cascade of intracellular signaling pathways that ultimately lead to the relaxation of smooth muscles in the airways.
Biochemical and Physiological Effects:
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several biochemical and physiological effects on the body. It causes the relaxation of smooth muscles in the airways, leading to bronchodilation and improved airflow. It also increases heart rate and cardiac output, leading to improved blood flow and oxygen delivery to the body's tissues. 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several advantages for use in lab experiments. It is a potent and selective beta-2 adrenergic agonist, which makes it an ideal tool for studying the mechanism of action of beta-adrenergic receptors. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has some limitations, including potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several potential future directions for research on 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. One area of interest is the development of new drugs based on the structure and mechanism of action of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. Another potential direction is the study of the effects of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine on other physiological processes, such as glucose metabolism and immune function. Additionally, there is a need for further research into the safety and toxicity of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, particularly in the context of long-term exposure and chronic use.
合成方法
The synthesis of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine is a complex process that involves several steps. The first step is the reaction between 3-ethoxyphenol and 2-chloroethylamine hydrochloride to form 3-(3-ethoxyphenoxy)-N-(2-chloroethyl)-1-propanamine. This intermediate is then reacted with sodium methoxide and methanol to obtain the final product, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine.
科学研究应用
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a significant impact on the cardiovascular system, and it is widely used to study the mechanism of action of beta-adrenergic agonists. It has also been studied for its potential applications in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
属性
IUPAC Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-6-4-7-14(12-13)18-10-5-8-15-9-11-16-2/h4,6-7,12,15H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOZEVAGLVWHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-iodophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5212406.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212411.png)
![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)

![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)

![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5212526.png)